molecular formula C8H14N2O3S B11745087 Prolyl-cysteine

Prolyl-cysteine

Cat. No.: B11745087
M. Wt: 218.28 g/mol
InChI Key: HXNYBZQLBWIADP-WDSKDSINSA-N
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Description

L-Cysteine, L-prolyl- is a dipeptide composed of the amino acids L-cysteine and L-proline L-cysteine is a sulfur-containing amino acid known for its role in protein synthesis and antioxidant properties, while L-proline is a unique amino acid with a secondary amino group that plays a crucial role in protein folding and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-prolyl- typically involves the coupling of L-cysteine and L-proline using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to form the dipeptide bond.

Industrial Production Methods

Industrial production of L-Cysteine, L-prolyl- can be achieved through biotechnological approaches, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and fermentation conditions. The use of renewable feedstocks and scalable fermentation processes makes this method environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-prolyl- undergoes various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, which are important for protein structure and function.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The amino and carboxyl groups in the dipeptide can participate in substitution reactions to form derivatives or conjugates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for amide bond formation in substitution reactions.

Major Products

    Oxidation: Formation of disulfide-linked dipeptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified dipeptides with various functional groups.

Scientific Research Applications

L-Cysteine, L-prolyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein folding, stability, and function.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in redox regulation.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of L-Cysteine, L-prolyl- involves its ability to participate in redox reactions and form disulfide bonds. The thiol group in L-cysteine can undergo oxidation to form disulfide bonds, which are crucial for maintaining protein structure and function. Additionally, L-proline’s unique structure contributes to the stability and folding of proteins. The dipeptide can also act as an antioxidant, protecting cells from oxidative stress by scavenging reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: A sulfur-containing amino acid with antioxidant properties.

    L-Proline: An amino acid with a secondary amino group, important for protein folding.

    L-Cysteine, L-alanyl-: Another dipeptide with similar properties but different amino acid composition.

Uniqueness

L-Cysteine, L-prolyl- is unique due to the combination of L-cysteine’s redox activity and L-proline’s role in protein stability. This dipeptide offers a balance of antioxidant properties and structural stability, making it valuable in various applications .

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C8H14N2O3S/c11-7(5-2-1-3-9-5)10-6(4-14)8(12)13/h5-6,9,14H,1-4H2,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

HXNYBZQLBWIADP-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CS)C(=O)O

Origin of Product

United States

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